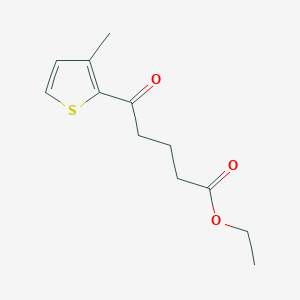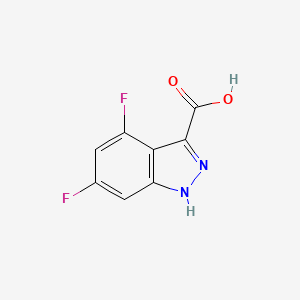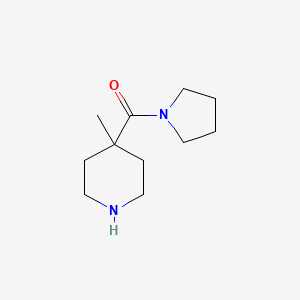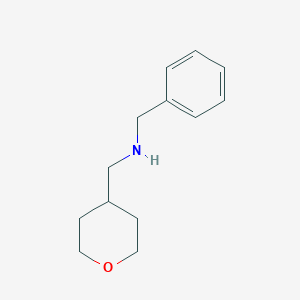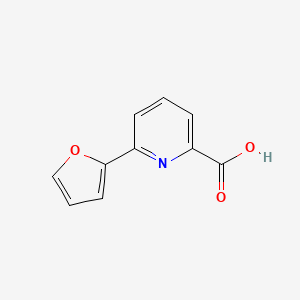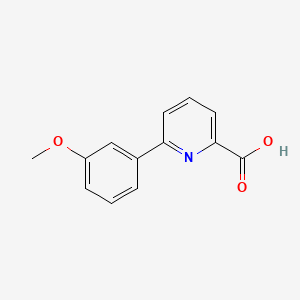
2-(2-Fluoro-5-nitrophenyl)ethanol
Übersicht
Beschreibung
“2-(2-Fluoro-5-nitrophenyl)ethanol” is also known as "(2-Fluoro-5-nitrophenyl)methanol" . It is a chemical compound with the molecular formula C8H8FNO3 .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzene ring substituted with a fluoro group at the 2nd position and a nitro group at the 5th position. An ethanol group is also attached to the benzene ring .Physical And Chemical Properties Analysis
The molecular weight of “this compound” is 185.15 g/mol . Other physical and chemical properties such as its exact mass, monoisotopic mass, topological polar surface area, heavy atom count, and complexity are also provided .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Characterization
- Synthesis Process : The compound has been synthesized through various chemical processes. For instance, Zhao De-feng (2007) detailed the synthesis of a related compound, 2-(2,5-diamino phenyl)ethanol, starting with nitration and proceeding through several steps, including ammonolysis and catalytic hydrogenation, to increase the overall yield of the target molecule (Zhao De-feng, 2007).
Chemical Reactions and Mechanisms
- Kinetics of Reactions with Aniline : Brewis et al. (1974) explored the kinetics of reactions involving similar compounds with aniline and other derivatives in different solvents, providing insights into the catalysis and mobility of fluorine in these reactions (Brewis et al., 1974).
- Photochemical Reaction Mechanisms : The photochemical behavior of 2-nitrobenzyl alcohol, a structurally related compound, has been studied by Gáplovský et al. (2005), revealing interesting insights into the reaction mechanisms under various conditions (Gáplovský et al., 2005).
Photophysical and Photochemical Properties
- Zinc Phthalocyanines with Fluoro-functionalized Substituents : Aktaş et al. (2014) reported the synthesis of zinc phthalocyanines with fluoro-functionalized groups, showcasing the impact of such substituents on photodegradation and fluorescence properties (Aktaş et al., 2014).
Catalytic Activities
- Organocatalytic Aerobic Alcohol Oxidation : Shibuya et al. (2011) introduced an organocatalytic system for the aerobic oxidation of alcohols, including 5-fluoro-2-azaadamantane N-oxyl, demonstrating a broad scope under mild, halogen-free conditions (Shibuya et al., 2011).
Novel Applications in Organic Synthesis
- Functionalization of Alcohols : Fischer and Heinrich (2021) described the use of a novel Sanger-type reagent for the functionalization of alcohols, highlighting the potential of such compounds in organic synthesis (Fischer & Heinrich, 2021).
Role in Biomimetic Model Systems
- Biomimetic Model Systems : Liu et al. (2007) discussed a reductionist biomimetic model system demonstrating the Zn(II)-catalyzed cleavage of an RNA model, contributing to the understanding of metal-catalyzed reactions of biological relevance (Liu et al., 2007).
Safety and Hazards
Biochemische Analyse
Biochemical Properties
2-(2-Fluoro-5-nitrophenyl)ethanol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with alcohol dehydrogenase, an enzyme that catalyzes the oxidation of alcohols to aldehydes or ketones. The interaction between this compound and alcohol dehydrogenase involves the binding of the ethanol group to the active site of the enzyme, facilitating the oxidation process. Additionally, this compound may interact with other proteins through hydrogen bonding and hydrophobic interactions, influencing their structure and function .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the presence of the fluoro and nitro groups in the compound can lead to the generation of reactive oxygen species (ROS) within cells, which can activate signaling pathways such as the MAPK/ERK pathway. This activation can result in changes in gene expression, leading to altered cellular responses. Furthermore, this compound can impact cellular metabolism by modulating the activity of metabolic enzymes, thereby affecting the overall metabolic flux within the cell .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound can bind to specific biomolecules, such as enzymes and receptors, through its functional groups. For instance, the ethanol group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to enzyme inhibition or activation. Additionally, the fluoro and nitro groups can participate in electrostatic interactions with charged residues, further modulating enzyme activity. These interactions can result in changes in gene expression by influencing transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods. Prolonged exposure to light and heat can lead to the breakdown of the compound, resulting in the formation of degradation products. These degradation products can have different effects on cellular function compared to the parent compound. Long-term studies in vitro and in vivo have indicated that this compound can have sustained effects on cellular processes, including alterations in cell proliferation and apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects, with no significant changes in physiological parameters. At higher doses, this compound can induce toxic effects, including liver and kidney damage. These adverse effects are likely due to the accumulation of the compound and its metabolites in these organs. Threshold effects have been observed, where a certain dosage level must be reached before toxic effects become apparent. It is important to carefully monitor dosage levels in animal studies to avoid potential toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways. The compound is primarily metabolized in the liver by enzymes such as cytochrome P450. The metabolism of this compound involves the oxidation of the ethanol group to form an aldehyde intermediate, which is further oxidized to a carboxylic acid. This metabolic pathway is similar to that of other alcohols and involves the participation of cofactors such as NAD+ and NADH. The metabolic flux of this compound can be influenced by the activity of these enzymes and the availability of cofactors .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation. The distribution of the compound within tissues is influenced by factors such as blood flow, tissue permeability, and the presence of binding proteins. These factors determine the overall bioavailability and effectiveness of this compound in different tissues .
Subcellular Localization
The subcellular localization of this compound is an important aspect of its activity and function. The compound can be localized to specific compartments or organelles within the cell, depending on its targeting signals and post-translational modifications. For example, this compound can be targeted to the mitochondria through the presence of a mitochondrial targeting sequence. Once in the mitochondria, the compound can influence mitochondrial function and energy production. Additionally, this compound can be localized to the nucleus, where it can interact with transcription factors and other nuclear proteins, affecting gene expression .
Eigenschaften
IUPAC Name |
2-(2-fluoro-5-nitrophenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO3/c9-8-2-1-7(10(12)13)5-6(8)3-4-11/h1-2,5,11H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCHWKGNTOWXQDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])CCO)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

